molecular formula C46H48Br2N4O4S B12675234 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate CAS No. 85283-91-6

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate

Cat. No.: B12675234
CAS No.: 85283-91-6
M. Wt: 912.8 g/mol
InChI Key: UDBRTIHODIYRRP-UHFFFAOYSA-L
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Description

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and a benzo[cd]indolium core, which is further substituted with a diethylaniline moiety The sulfate group is present as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline typically involves multiple steps. One common synthetic route starts with the preparation of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one. This intermediate can be synthesized through the bromination of 1-ethylbenz[cd]indol-2(1H)-one using bromine in an appropriate solvent .

The next step involves the quaternization of the indole nitrogen with an ethylating agent, such as ethyl iodide, under basic conditions to form the quaternary ammonium salt . The final step includes the coupling of the quaternary ammonium salt with N,N-diethylaniline in the presence of a suitable catalyst, followed by the addition of sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets within cells. One of the primary targets is the lysosome, where the compound accumulates and induces autophagy and apoptosis in cancer cells . The compound’s ability to target lysosomes is attributed to its structural features, which facilitate its uptake by the polyamine transporter localized in lysosomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target lysosomes and induce autophagy and apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

85283-91-6

Molecular Formula

C46H48Br2N4O4S

Molecular Weight

912.8 g/mol

IUPAC Name

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate

InChI

InChI=1S/2C23H24BrN2.H2O4S/c2*1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h2*7-15H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

UDBRTIHODIYRRP-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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